molecular formula C22H15F4N3O3S B2740035 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1252916-09-8

2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Número de catálogo: B2740035
Número CAS: 1252916-09-8
Peso molecular: 477.43
Clave InChI: FOHHXMUZIYHAOH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a thieno[3,2-d]pyrimidine-2,4-dione core substituted with a 2-fluorobenzyl group at position 3 and an N-[4-(trifluoromethyl)phenyl]acetamide moiety at position 1.

Propiedades

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F4N3O3S/c23-16-4-2-1-3-13(16)11-29-20(31)19-17(9-10-33-19)28(21(29)32)12-18(30)27-15-7-5-14(6-8-15)22(24,25)26/h1-10,17,19H,11-12H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGRBGUYPGFQPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F4N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide (CAS Number: 1252844-29-3) is a thieno[3,2-d]pyrimidine derivative known for its potential biological activities. This article reviews its biological activity, focusing on its antitumor and antimicrobial properties, structure-activity relationships (SAR), and synthesis methods.

Chemical Structure and Properties

The molecular formula of the compound is C22H19F3N3O3SC_{22}H_{19}F_{3}N_{3}O_{3}S, with a molecular weight of approximately 424.5 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is modified with various substituents designed to enhance biological activity.

Antitumor Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant antitumor properties. In vitro studies have demonstrated selective cytotoxicity against various cancer cell lines:

  • Cell Lines Tested : NCI-H1975, A549, NCI-H460
  • Assay Method : The cytotoxicity was evaluated using the MTT assay.

Table 1 summarizes the IC50 values for selected compounds in the thieno[3,2-d]pyrimidine series:

CompoundCell LineIC50 (μM)Reference
B1NCI-H197513
B7A54915
B16NCI-H46020

The compound's mechanism of action appears to involve inhibition of key signaling pathways associated with tumor growth and survival.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against various bacterial and fungal strains. The following table presents the minimum inhibitory concentrations (MIC) against selected pathogens:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound could be developed further for therapeutic applications in treating infections.

Structure-Activity Relationships (SAR)

The modification of the thieno[3,2-d]pyrimidine scaffold significantly influences biological activity. Key observations include:

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances potency against cancer cell lines.
  • Acrylamide Side Chain : Modifications in the acrylamide side chain have been shown to improve inhibitory activity against EGFR kinase.

Table 2 outlines the relationship between structural modifications and biological activity:

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Aromatic substitutionsEnhanced selectivity
Alkyl chain lengthVariable impact

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Thienopyrimidine Core : Utilizing thiophene derivatives and pyrimidine precursors.
  • Substitution Reactions : Introducing functional groups through electrophilic aromatic substitution or nucleophilic attack.

A typical synthetic route may involve initial formation of the thieno[3,2-d]pyrimidine followed by acylation to introduce the acetamide group.

Case Studies

Recent studies have highlighted the efficacy of similar thieno[3,2-d]pyrimidine derivatives in clinical settings:

  • A study by Guo et al. demonstrated that compounds with similar structures exhibited IC50 values as low as 27.6 μM against triple-negative breast cancer cells, indicating strong potential for therapeutic applications .
  • Another investigation found that derivatives with specific substitutions displayed enhanced selectivity for tumor cells over normal cells .

Aplicaciones Científicas De Investigación

Antifungal Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant antifungal properties. In vitro studies have shown that certain compounds within this class can effectively inhibit the growth of various fungal strains, including:

  • Botrytis cinerea
  • Colletotrichum gloeosporioides
  • Sclerotinia sclerotiorum

For instance, a study reported that some trifluoromethyl pyrimidine derivatives demonstrated antifungal activity with inhibition rates comparable to established antifungal agents like tebuconazole at concentrations as low as 50 μg/ml .

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Preliminary bioassays indicate moderate effectiveness against agricultural pests such as:

  • Mythimna separata
  • Spodoptera frugiperda

These studies suggest that while the insecticidal activity may not surpass that of leading commercial insecticides, the potential for developing new pest control agents remains promising .

Anticancer Activity

The anticancer potential of thieno[3,2-d]pyrimidine derivatives has been a focal point of research. Various studies have demonstrated selective cytotoxicity against multiple cancer cell lines, including:

  • PC3 (prostate cancer)
  • K562 (chronic myeloid leukemia)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

For example, some derivatives exhibited significant anticancer activity at concentrations around 5 μg/ml, although they were less potent than traditional chemotherapeutics like doxorubicin .

Case Study 1: Antifungal Efficacy

In a study published in Frontiers in Chemistry, researchers synthesized a series of trifluoromethyl pyrimidine derivatives with an amide moiety. They found that compounds such as 5b , 5j , and 5l displayed excellent antifungal activity against B. cinerea, achieving inhibition rates exceeding 96% at 50 μg/ml. This study highlights the potential of these compounds as effective agents for crop protection against fungal pathogens .

Case Study 2: Anticancer Screening

Another significant research effort involved screening various thieno[3,2-d]pyrimidine derivatives for anticancer properties. The results indicated that specific compounds showed selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing safer chemotherapeutic agents .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Substitution Patterns
Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 3-(2-fluorobenzyl), 1-[N-(4-trifluoromethylphenyl)acetamide] Dioxo, fluorophenyl, trifluoromethyl
: 2-(4-(thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide Thieno[3,2-d]pyrimidine 4-amino, N-(3-trifluoromethylphenyl)acetamide Amino, trifluoromethyl
: N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidin-4-one 3-ethyl-5,6-dimethyl, thioether linkage Oxo, thioether, difluorophenyl
: Tyrosine kinase inhibitor (thieno[3,2-b]pyridine) Thieno[3,2-b]pyridine Fluorophenyl, carbamothioyl Carbamothioyl, methoxyethyl

Key Observations :

  • The thieno[3,2-d]pyrimidine isomer in the target offers a distinct spatial arrangement compared to thieno[2,3-d] () or thieno[3,2-b] () cores, affecting target selectivity .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound Compound
LogP High (due to CF₃ and fluorophenyl) Moderate (CF₃ balanced by amino group) Moderate (thioether reduces lipophilicity)
Solubility Low (hydrophobic substituents) Moderate (polar amino group) Low (alkyl/aryl substituents)
Metabolic Stability Likely stable (no thioethers) Moderate (amino group may undergo oxidation) Low (thioether prone to oxidation)

Key Findings :

  • The trifluoromethyl group in the target increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability but reducing aqueous solubility .
  • The absence of a thioether (vs. ) may enhance metabolic stability, reducing first-pass oxidation .

Key Insights :

  • The dioxo core in the target may mimic ATP’s adenine ring, enabling competitive kinase inhibition, similar to ’s TRK inhibitors .
  • The 4-trifluoromethylphenyl group could enhance binding to hydrophobic kinase pockets, as seen in fluorinated tyrosine kinase inhibitors () .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?

  • Synthesis Challenges : The presence of a thieno[3,2-d]pyrimidin core and trifluoromethyl substituents introduces steric hindrance and electronic effects, complicating regioselective functionalization.
  • Methodology :

  • Use microwave-assisted synthesis to enhance reaction efficiency for cyclization steps (similar to pyrimidine derivatives in ).
  • Optimize protecting groups (e.g., tert-butoxycarbonyl, Boc) for amine intermediates to prevent side reactions during coupling steps .
  • Employ column chromatography (silica gel, CH2Cl2/MeOH gradients) for purification, as described for structurally related acetamides .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Workflow :

  • HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for biological assays).
  • NMR Spectroscopy :
  • <sup>1</sup>H NMR to confirm substitution patterns (e.g., integration ratios for fluorophenyl and trifluoromethyl groups).
  • <sup>19</sup>F NMR to verify fluorine-containing moieties (critical for SAR studies) .
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation (e.g., ESI+ mode, Δ < 5 ppm error) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in biological activity data across different assays?

  • Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
  • Methodology :

  • Perform dose-response curves under standardized ATP levels (1 mM) and pH 7.4 buffers.
  • Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, distinguishing true inhibition from assay artifacts .
  • Cross-validate results with crystallographic data (e.g., X-ray structures of target-ligand complexes) to confirm binding modes .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • In Silico Strategies :

  • Molecular Dynamics (MD) Simulations : Predict metabolic stability by analyzing CYP3A4/2D6 binding affinities (use AMBER or GROMACS force fields).
  • ADMET Prediction : Apply tools like SwissADME to assess logP (target < 5), topological polar surface area (TPSA < 140 Ų), and blood-brain barrier penetration .
  • Quantum Mechanics (QM) : Calculate electrostatic potentials (DFT/B3LYP) to optimize trifluoromethyl group interactions with hydrophobic pockets .

Q. What are the best practices for designing structure-activity relationship (SAR) studies on this scaffold?

  • SAR Design Framework :

  • Core Modifications : Synthesize analogs with variations at the 2-fluorophenylmethyl and trifluoromethylphenyl positions to map steric/electronic effects.
  • Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to evaluate hydrogen-bonding contributions .
  • Data Analysis : Use multivariate regression (e.g., PLS or Random Forest) to correlate substituent descriptors (Hammett σ, π parameters) with activity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.